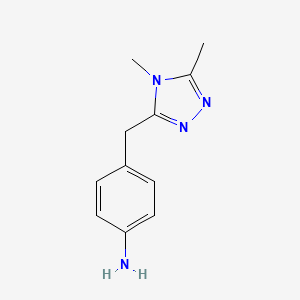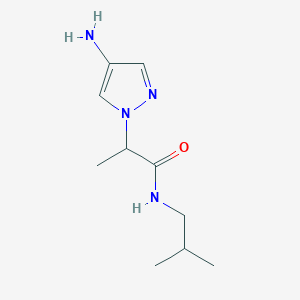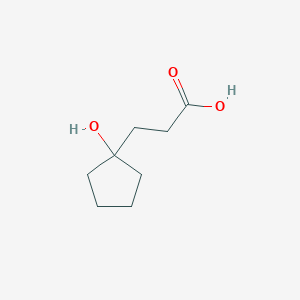
3-(1-Hydroxycyclopentyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Hydroxycyclopentyl)propanoic acid is an organic compound with the molecular formula C8H14O3 It is characterized by a cyclopentane ring substituted with a hydroxyl group and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxycyclopentyl)propanoic acid typically involves the cyclization of a suitable precursor followed by functional group modifications. One common method involves the reaction of cyclopentanone with a Grignard reagent to introduce the hydroxyl group, followed by oxidation to form the carboxylic acid. The reaction conditions often include the use of solvents like diethyl ether and catalysts such as magnesium.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as the use of continuous flow reactors to optimize reaction conditions and yield. The use of biocatalysts and green chemistry principles is also being explored to make the process more sustainable and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(1-Hydroxycyclopentyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Thionyl chloride or phosphorus tribromide in the presence of a base.
Major Products
Oxidation: Cyclopentanone derivatives.
Reduction: Cyclopentanol derivatives.
Substitution: Cyclopentyl halides.
Scientific Research Applications
3-(1-Hydroxycyclopentyl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of polymers and as a precursor for various chemical compounds.
Mechanism of Action
The mechanism of action of 3-(1-Hydroxycyclopentyl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to participate in hydrogen bonding and electrostatic interactions, which can influence enzyme activity and metabolic processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cypionic acid:
Propionic acid: A simpler carboxylic acid with a shorter carbon chain and no cyclopentane ring.
Uniqueness
3-(1-Hydroxycyclopentyl)propanoic acid is unique due to the presence of both a hydroxyl group and a cyclopentane ring, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C8H14O3 |
|---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
3-(1-hydroxycyclopentyl)propanoic acid |
InChI |
InChI=1S/C8H14O3/c9-7(10)3-6-8(11)4-1-2-5-8/h11H,1-6H2,(H,9,10) |
InChI Key |
TYIICBYHGOKDGY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



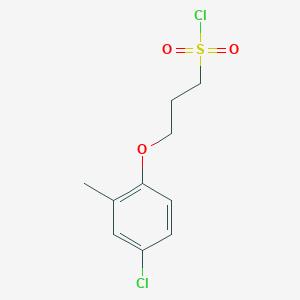
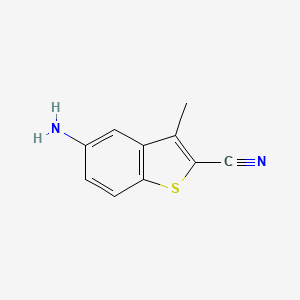
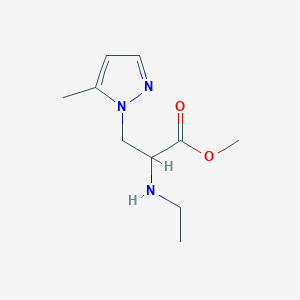
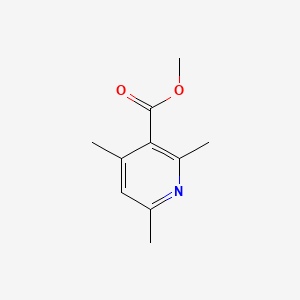
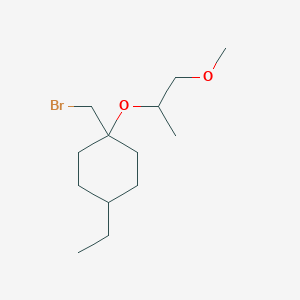
![6-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide](/img/structure/B13634785.png)
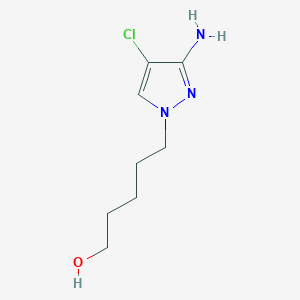
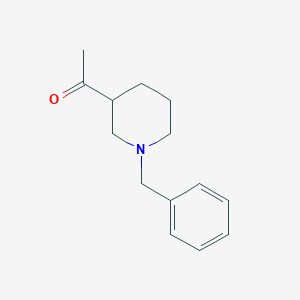
![1-{4-[(2,4-Dichlorophenyl)sulfanyl]-3-methylphenyl}methanaminehydrochloride](/img/structure/B13634801.png)
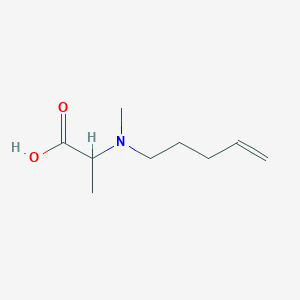
![7,7-Difluoro-3-azabicyclo[3.3.1]nonan-9-one hydrochloride](/img/structure/B13634820.png)
